CCG-265328 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is classified as a small molecule inhibitor, primarily targeting specific biological pathways. The compound is of particular interest in research related to cancer treatment and other diseases where modulation of cellular signaling pathways is crucial.
The synthesis and characterization of CCG-265328 have been reported in various scientific publications, with its availability for research purposes provided by chemical suppliers such as Smolecule. The compound is typically sourced from specialized chemical manufacturers that focus on high-purity research chemicals.
CCG-265328 falls under the category of small molecule inhibitors, specifically designed to interfere with protein-protein interactions or enzyme activities within cellular pathways. Its classification is significant for understanding its mechanism of action and potential therapeutic effects.
The synthesis of CCG-265328 involves multiple steps that may include the use of various reagents and catalysts. The detailed synthetic pathway typically outlines the following:
The specific synthetic route may vary based on the desired yield and purity, but it generally follows established protocols in organic chemistry. The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing the yield of CCG-265328.
The molecular structure of CCG-265328 can be represented using standard chemical notation. It features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its biological activity.
CCG-265328 participates in various chemical reactions that are essential for its function as a biological inhibitor. These reactions may include:
The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or fluorescence spectroscopy to measure binding affinities and reaction rates.
The mechanism of action for CCG-265328 involves its interaction with specific target proteins within cellular pathways. By binding to these targets, it alters their activity, which can lead to downstream effects such as:
Quantitative data on binding affinities (e.g., IC50 values) and biological activity can be derived from in vitro assays and animal models to validate its effectiveness as a therapeutic agent.
CCG-265328 exhibits several physical properties that are relevant for its application in research:
Chemical properties include stability under different pH conditions, reactivity with other compounds, and degradation pathways. Such properties are essential for determining storage conditions and shelf life.
CCG-265328 has several scientific uses primarily focused on:
CCG-265328 (also designated GRK5-IN-4) is a potent, selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5), discovered through structure-based drug design strategies. It evolved from rational modifications of a pyrrolopyrimidine scaffold identified in modestly potent GRK inhibitors (GSK series), optimized to target a non-conserved cysteine residue (Cys474) unique to the GRK4 subfamily [4]. This compound exemplifies the innovative application of covalent inhibition principles in kinase drug discovery, leveraging structural insights from GRK5/6 crystal structures to achieve subfamily selectivity. The strategic incorporation of a Michael acceptor warhead enabled irreversible binding to Cys474, markedly enhancing potency and selectivity compared to reversible inhibitors [4].
Table 1: Key Developmental Milestones of CCG-265328
Stage | Description |
---|---|
Scaffold Identification | Derived from GSK inhibitors (pyrrolopyrimidine core) with modest GRK5 inhibition (IC₅₀ ~2.5–3.2 μM) [4] |
Selectivity Strategy | Exploited non-conserved Cys474 in GRK4/5/6 via covalent binding |
Lead Optimization | Meta-substitution with alkyne-containing Michael acceptor; IC₅₀ improved to 1.1 μM [1] [4] |
Validation | Demonstrated 90-fold selectivity over GRK2 and kinase-independent functions [1] [9] |
CCG-265328 belongs to the pyrrolopyrimidine class of kinase inhibitors, characterized by a fused bicyclic core that mimics ATP’s purine ring. Its systematic name is N-(4-((3-(Carbamoylmethyl)-2-((3-methoxyphenyl)amino)imidazo[1,2-a]pyrimidin-6-yl)ethynyl)phenyl)acetamide, with molecular formula C₂₆H₂₅N₇O₃ and molecular weight 483.52 g/mol [1]. Key structural features include:
This structure embodies strategic advances in covalent inhibitor design: The Michael acceptor’s geometry balances electrophilic reactivity with stability, minimizing off-target effects. Its alkyne extension also positions CCG-265328 as a versatile tool compound for chemical biology applications beyond inhibition [1] [4].
GRK5 overexpression is mechanistically linked to multiple chronic degenerative diseases (CDDs), driven by its dual roles in canonical GPCR desensitization and non-canonical nuclear signaling. CCG-265328’s therapeutic significance stems from its ability to selectively modulate these pathogenic processes [3] [7]:
With CDDs projected to constitute 80% of global diseases by 2030, CCG-265328 provides a critical chemical tool for interrogating GRK5’s pathophysiological roles and validating its therapeutic potential [3] [7].
CAS No.: 3225-82-9
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6